

# Technical Support Center: Troubleshooting Low DNA/RNA Yield with Isopropanol Precipitation

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## Compound of Interest

Compound Name: *Isopropanol*

Cat. No.: *B130326*

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This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during DNA/RNA precipitation using **isopropanol**.

## Frequently Asked Questions (FAQs) & Troubleshooting Guides

### Q1: I don't see a pellet after centrifugation. What should I do?

A1: An invisible or very small pellet is a common issue, especially with low concentrations of nucleic acids. Here's a step-by-step troubleshooting guide:

- Confirm Pellet Presence: The pellet from **isopropanol** precipitation can be glassy and difficult to see.[\[1\]](#)[\[2\]](#) Mark the outside of the tube before centrifugation to know where to expect the pellet.[\[1\]](#) After carefully decanting the supernatant, the pellet may become more visible after the 70% ethanol wash.[\[2\]](#)
- Low Starting Concentration: If you anticipate a low nucleic acid concentration, consider the following:
  - Increase Incubation Time: Incubating the **isopropanol**-sample mixture for a longer period at room temperature can enhance precipitation.[\[2\]](#) For very low concentrations, overnight

incubation at 4°C or -20°C can be attempted, but be mindful of potential salt co-precipitation.[3]

- Use a Co-precipitant: Adding a carrier like glycogen or linear polyacrylamide (LPA) can significantly improve the recovery of low-concentration nucleic acids by helping to form a more substantial pellet.[4][5]
- Avoid Losing the Pellet: Pellets from **isopropanol** precipitation can be loosely attached to the tube wall.[1][6]
  - Carefully decant or pipette the supernatant without disturbing the side of the tube where the pellet is located.[6][7]
  - Centrifuge the tube in the same orientation during the 70% ethanol wash to ensure the pellet remains compact.[1]
- Save the Supernatant: For precious samples, it is wise to save the supernatant until you have confirmed the recovery of your precipitated nucleic acid.[1][7]

## Q2: My DNA/RNA yield is very low after quantification. What are the possible causes?

A2: Low yield can stem from several factors throughout the extraction and precipitation process.

- Incomplete Lysis: Ensure that the initial sample lysis was complete to release all nucleic acids from the cells.[8] Inadequate homogenization or insufficient lysis reagent can lead to poor recovery from the start.[5][8]
- Incorrect **Isopropanol** Volume: The standard protocol calls for 0.6-0.7 volumes of room temperature **isopropanol**.[1][9] Using too little may result in incomplete precipitation.
- Insufficient Salt Concentration: The presence of monovalent cations is crucial to neutralize the negative charge of the nucleic acid backbone.[10] Ensure that a salt, such as sodium acetate (final concentration of 0.3 M), was added before the **isopropanol**.[1][6][7]

- Over-drying the Pellet: After the 70% ethanol wash, do not over-dry the pellet, for instance, by using a vacuum evaporator for an extended period.[11][12] This can render the nucleic acids difficult to redissolve.[12] Air-drying for 5-20 minutes is generally sufficient.[1][12]
- Incomplete Resuspension: High molecular weight DNA, in particular, can take time to dissolve.[1] To avoid shearing, do not vortex or pipette vigorously.[1][12] Gentle agitation at room temperature or a brief incubation at 55°C can aid in resuspension.[1] The resuspension buffer should have a pH between 7.5 and 8.0, as acidic conditions hinder DNA dissolution.[1]

## Q3: My 260/230 ratio is low, indicating contamination.

### How can I improve the purity?

A3: A low A260/230 ratio often points to contamination with salts (like guanidinium thiocyanate from lysis buffers) or phenol.[13]

- Proper Phase Separation: If using a phenol-chloroform extraction method, be meticulous when aspirating the aqueous phase to avoid carrying over any of the organic phase or the interface.[14]
- Room Temperature Precipitation: Unlike ethanol precipitation, **isopropanol** precipitation should be performed at room temperature to minimize the co-precipitation of salts.[1][9][13][15] Using cold **isopropanol** can significantly increase salt contamination.[13]
- Thorough 70% Ethanol Wash: The 70% ethanol wash step is critical for removing co-precipitated salts.[1][7] Ensure you use a sufficient volume of 70% ethanol to wash the pellet and the tube walls. For stubborn salt contamination, a second wash may be necessary.[1]
- Complete Removal of Supernatant: After centrifugation, carefully remove all of the supernatant before proceeding to the ethanol wash, and all of the ethanol wash before air-drying, to prevent residual contaminants from being carried over.

## Q4: When should I choose isopropanol precipitation over ethanol precipitation?

A4: **Isopropanol** is the preferred method in specific situations:

- Large Sample Volumes: Less **isopropanol** (0.6-0.7 volumes) is required compared to ethanol (2-2.5 volumes), making it more suitable for precipitating nucleic acids from large volumes.[1][9][15][16]
- Low Concentrations of Nucleic Acids: DNA is less soluble in **isopropanol**, which can lead to a more efficient precipitation, especially at low concentrations.[2][15][16]
- Precipitation of Large Molecular Weight DNA: **Isopropanol** can be more effective for precipitating high molecular weight DNA.[2][16]

## Quantitative Data Summary

Table 1: Recommended Reagent Volumes and Concentrations

Reagent	Recommended Volume/Concentration	Purpose
Isopropanol	0.6–0.7 volumes of the aqueous sample[1][9]	To precipitate nucleic acids.
Salt (e.g., Sodium Acetate)	0.3 M final concentration, pH 5.2[1][7]	To neutralize the negative charge on the nucleic acid backbone.[10]
70% Ethanol	1-10 mL, depending on preparation size[1]	To wash the pellet and remove co-precipitated salts.[1]

Table 2: Centrifugation and Incubation Parameters

Step	Parameter	Recommended Value	Notes
Precipitation Incubation	Temperature	Room Temperature[1] [9]	To minimize salt co-precipitation.[1]
Duration	15-30 minutes[1]	Can be extended for low concentration samples.[2]	
Pelleting Centrifugation	Speed	10,000–15,000 x g[1]	
Duration	15–30 minutes[1]		
Temperature	4°C[1]	To prevent overheating of the sample.[1]	
Ethanol Wash Centrifugation	Speed	10,000–15,000 x g[1]	
Duration	5–15 minutes[1]		
Temperature	4°C[1]		

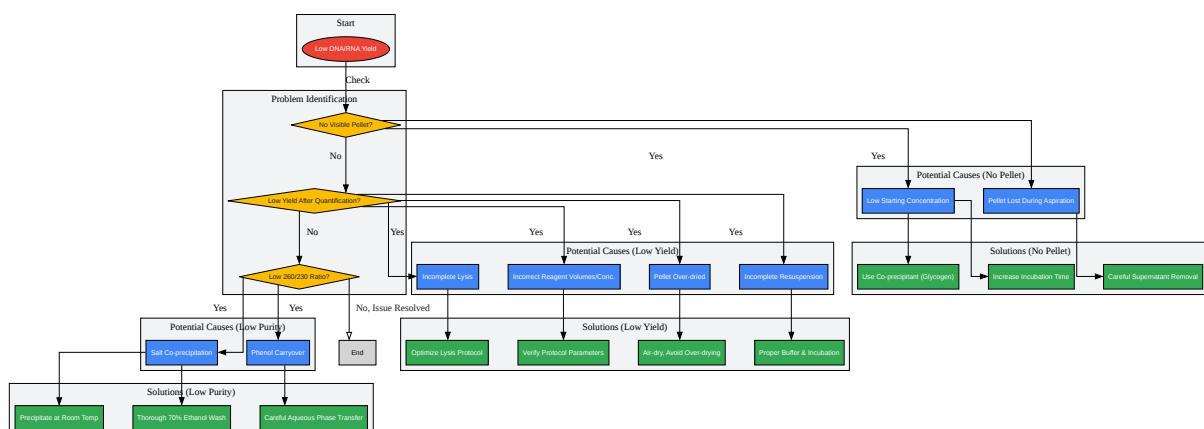
## Experimental Protocols

### Standard Protocol for Isopropanol Precipitation of DNA/RNA

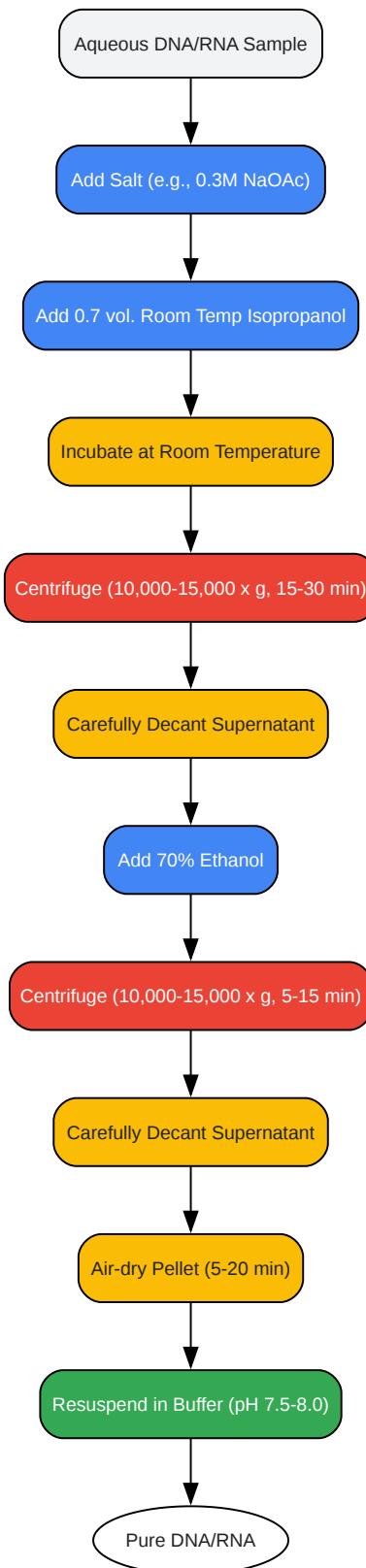
- Salt Addition: Add 1/10th volume of 3 M sodium acetate (pH 5.2) to your aqueous DNA/RNA sample to achieve a final concentration of 0.3 M. Mix thoroughly by inverting the tube several times.
- **Isopropanol Addition:** Add 0.7 volumes of room temperature 100% **isopropanol** to the sample.[1] Mix well by inverting the tube until the solution is homogeneous. A stringy precipitate of nucleic acid may become visible.
- Incubation: Incubate the mixture at room temperature for 15-30 minutes.[1]

- **Centrifugation:** Centrifuge the sample at 10,000–15,000 x g for 15–30 minutes at 4°C.[1] This will pellet the nucleic acids.
- **Supernatant Removal:** Carefully decant or pipette off the supernatant, being cautious not to disturb the pellet, which may be glassy and loosely attached.[1][6]
- **Ethanol Wash:** Add at least 1 mL of room temperature 70% ethanol to the tube.[1] This step is crucial for washing away residual salts. Gently invert the tube several times to wash the pellet and the tube walls.
- **Second Centrifugation:** Centrifuge at 10,000–15,000 x g for 5–15 minutes at 4°C.[1]
- **Final Supernatant Removal:** Carefully decant or pipette off the ethanol wash. A brief, gentle spin can help collect any remaining droplets, which can then be removed with a pipette tip.
- **Drying:** Air-dry the pellet for 5-20 minutes at room temperature.[1][12] The pellet should be translucent or white, not overly dry.
- **Resuspension:** Resuspend the nucleic acid pellet in a suitable volume of nuclease-free water or a buffer like TE (Tris-EDTA), ensuring the pH is between 7.5 and 8.0.[1]

## Visualizations

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Caption: Troubleshooting workflow for low DNA/RNA yield.

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Caption: Standard **isopropanol** precipitation workflow.

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